Isothiazole-5-carbaldehyde
Overview
Description
Isothiazole-5-carbaldehyde is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its unique chemical properties and significant applications in various fields such as medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Isothiazole-5-carbaldehyde, a derivative of the isothiazole class of compounds, has been the subject of extensive research due to its potential biological activities Isothiazoles, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and biochemical pathways .
Mode of Action
Isothiazoles are known for their unique properties of two electronegative heteroatoms in a 1,2-relationship . This property might influence the interaction of this compound with its targets, leading to various biological effects .
Biochemical Pathways
This compound may influence several biochemical pathways due to the versatile nature of isothiazoles . These compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .
Pharmacokinetics
Thiazoles, a closely related class of compounds, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of this compound.
Result of Action
Isothiazoles have been associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . It is plausible that this compound may exhibit similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, isothiazolinones, a class of compounds closely related to isothiazoles, are known to be strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, the use of this compound may be influenced by environmental regulations and individual sensitivities.
Biochemical Analysis
Biochemical Properties
Isothiazole-5-carbaldehyde, like other thiazole derivatives, has been found to have diverse biological activities It can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Thiazole derivatives have been reported to have a wide range of effects on cells, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Isothiazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of thiohydroxylamine with aldehydes under controlled conditions. Another method includes metal-catalyzed reactions that facilitate the formation of the isothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed approaches due to their efficiency and ability to produce high yields. These methods typically involve the use of transition metals such as palladium or copper to catalyze the reaction .
Chemical Reactions Analysis
Types of Reactions: Isothiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions include various functionalized isothiazoles, which can be further utilized in different applications .
Scientific Research Applications
Isothiazole-5-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different chemical properties.
Isoxazole: Another five-membered ring compound with oxygen instead of sulfur.
Benzothiazole: A fused ring system that includes a benzene ring attached to a thiazole ring.
Uniqueness: Isothiazole-5-carbaldehyde is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in various research applications .
Properties
IUPAC Name |
1,2-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-3-4-1-2-5-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFJIXAFZXREJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200438 | |
Record name | 5-Isothiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5242-57-9 | |
Record name | 5-Isothiazolecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005242579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isothiazolecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Isothiazole-5-carbaldehyde in heterocyclic chemistry?
A1: this compound serves as a valuable starting material for synthesizing various 1,6,6aλ4-triheterapentalenes. [] This aldehyde's reactivity allows for diverse chemical transformations, making it a versatile building block in organic synthesis. For instance, it readily undergoes reactions with hydrazines to form hydrazones, which can be further modified to generate triazapentalene derivatives. []
Q2: Can you provide an example of how this compound is used to synthesize specific heterocyclic compounds?
A2: Certainly! One example is the synthesis of 6-methyl-1-oxa-6aλ4-thia-2,6-diazapentalene. This compound is produced by first reacting this compound with hydroxylamine, followed by methylation and subsequent deprotonation. This reaction sequence highlights the utility of this compound in constructing complex heterocyclic systems with potential biological activities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.